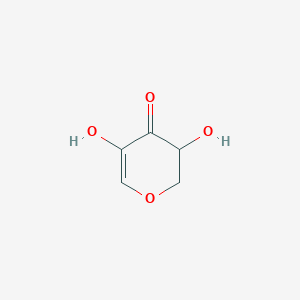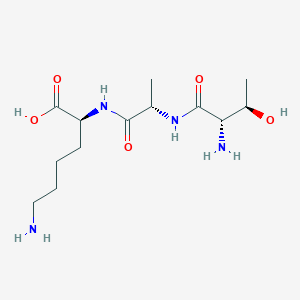
L-Threonyl-L-alanyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonyl-L-alanyl-L-lysine is a tripeptide composed of three amino acids: L-threonine, L-alanine, and L-lysine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-alanyl-L-lysine typically involves the stepwise coupling of the amino acids using peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often utilizing automated synthesizers and high-purity reagents to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a ketone or aldehyde.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in L-threonine can yield a keto or aldehyde derivative, while reduction of the peptide backbone can lead to the formation of secondary amines.
Applications De Recherche Scientifique
L-Threonyl-L-alanyl-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and structure-activity relationships.
Biology: The tripeptide can be utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: It can be employed in the development of novel biomaterials and as a stabilizing agent in various formulations.
Mécanisme D'action
The mechanism of action of L-Threonyl-L-alanyl-L-lysine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can include:
Enzyme Inhibition: The tripeptide may act as a competitive inhibitor of certain enzymes by mimicking the natural substrate.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Threonyl-L-alanyl-L-arginyl-L-lysine: Another tripeptide with similar structural features but different biological activity.
L-Threonyl-L-alanyl-N5-(diaminomethylene)-L-ornithyl-L-lysine: A variant with an additional diaminomethylene group, affecting its chemical properties.
Uniqueness
L-Threonyl-L-alanyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of L-threonine, L-alanine, and L-lysine allows for specific interactions with biological molecules, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
154673-89-9 |
|---|---|
Formule moléculaire |
C13H26N4O5 |
Poids moléculaire |
318.37 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H26N4O5/c1-7(16-12(20)10(15)8(2)18)11(19)17-9(13(21)22)5-3-4-6-14/h7-10,18H,3-6,14-15H2,1-2H3,(H,16,20)(H,17,19)(H,21,22)/t7-,8+,9-,10-/m0/s1 |
Clé InChI |
ZUXQFMVPAYGPFJ-JXUBOQSCSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
SMILES canonique |
CC(C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


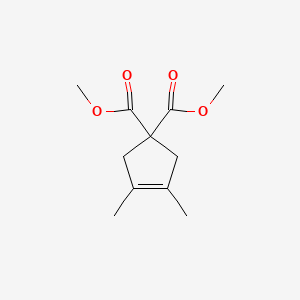
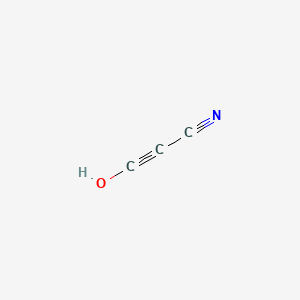

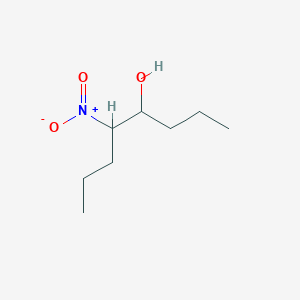
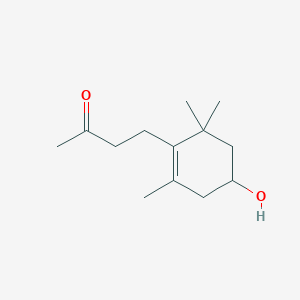

silane](/img/structure/B14274070.png)
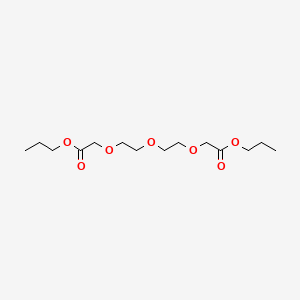
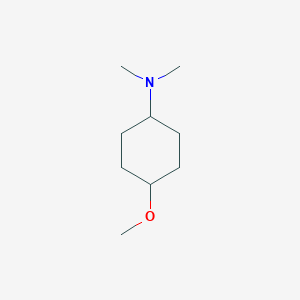
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)

